2-(4-chlorophenoxy)-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)acetamide
Description
2-(4-Chlorophenoxy)-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)acetamide is a synthetic acetamide derivative featuring a 4-chlorophenoxy group and a 5-(3,4-dimethoxyphenyl)isoxazole moiety. The compound’s structure combines aromatic and heterocyclic elements, which are often associated with bioactivity in medicinal chemistry.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O5/c1-25-17-8-3-13(9-19(17)26-2)18-10-15(23-28-18)11-22-20(24)12-27-16-6-4-14(21)5-7-16/h3-10H,11-12H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDODVDWFYGFHOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NO2)CNC(=O)COC3=CC=C(C=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)acetamide typically involves multiple steps:
Formation of the isoxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the chlorophenoxy group: This step may involve nucleophilic substitution reactions where a chlorophenol derivative reacts with an appropriate electrophile.
Formation of the acetamide linkage: This can be done by reacting an amine with an acyl chloride or anhydride under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the isoxazole ring.
Reduction: Reduction reactions could target the nitro groups or other reducible functionalities if present.
Substitution: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones or other oxidized derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or chemical modification.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, synthetic, and functional differences between the target compound and related acetamide derivatives:
Key Comparisons:
Structural Diversity: The target compound’s isoxazole and dimethoxyphenyl groups distinguish it from ’s pyrazolyl and ’s oxadiazolidin heterocycles. These differences may impact binding affinity to biological targets, such as enzymes or receptors . The chlorophenoxy substituent in the target compound contrasts with the dichlorophenyl group in .
Synthesis Methods :
- The target compound’s synthesis likely parallels methods used for ’s derivative, which employs carbodiimide-mediated coupling in dichloromethane . However, highlights alternative routes using chloroacetyl chloride and dimethylformamide, suggesting flexibility in acetamide preparation .
The target compound’s amide group may similarly coordinate metal ions or engage in hydrogen bonding, a trait exploited in ligand design .
Crystallographic and Physical Properties :
- ’s compound exhibits three distinct molecular conformations in its crystal lattice, stabilized by N–H⋯O hydrogen bonds. Such conformational flexibility could influence the target compound’s crystallinity and solubility .
Biological Activity
2-(4-chlorophenoxy)-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, efficacy against different pathogens, and cytotoxic profiles.
Chemical Structure and Properties
The molecular formula of this compound is C19H20ClN2O4. The compound features a chlorophenoxy group and an isoxazole moiety, which are known to contribute to its biological activities.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of related compounds, indicating that derivatives with similar structural features exhibit significant antibacterial activity. For instance, a series of 4-chlorocinnamanilides demonstrated efficacy against gram-positive bacteria and mycobacterial strains, achieving submicromolar activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) . While specific data on this compound is limited, it can be inferred that the presence of the chlorophenoxy and isoxazole groups may enhance its antimicrobial potential.
Anticancer Activity
The anticancer properties of compounds related to this compound have been explored in various studies. For example, compounds with similar frameworks have shown promising results in inhibiting cancer cell proliferation. A study reported that certain derivatives were tested for cytotoxicity against various cancer cell lines and demonstrated significant inhibitory effects .
Case Studies
- Antibacterial Efficacy : In a comparative study, several compounds similar to this compound were evaluated for their antibacterial activity against E. faecalis and M. tuberculosis. Some derivatives exhibited activity comparable to clinically used antibiotics .
- Cytotoxicity Profiles : The cytotoxic effects were assessed on primary mammalian cell lines alongside cancer cell lines. Compounds showed varying degrees of selectivity towards cancer cells over normal cells, indicating potential for therapeutic applications .
Data Table: Biological Activity Overview
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for high yield?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the isoxazole ring via cyclization of a β-keto ester precursor with hydroxylamine .
- Step 2 : Chlorophenoxy intermediate preparation by reacting 4-chlorophenol with an acylating agent (e.g., chloroacetyl chloride) under basic conditions .
- Step 3 : Coupling the isoxazole and chlorophenoxy intermediates using a nucleophilic substitution or amidation reaction. Critical Conditions :
- Temperature control (e.g., reflux at 80–100°C for cyclization) .
- Solvent selection (DMF or toluene enhances reaction efficiency) .
- Catalysts (e.g., triethylamine for amidation) . Yield Optimization : Use TLC for real-time monitoring and column chromatography for purification .
Q. Which spectroscopic techniques are most reliable for structural confirmation and purity assessment?
- ¹H/¹³C NMR : Assign peaks for the chlorophenoxy (δ 6.8–7.4 ppm), dimethoxyphenyl (δ 3.8–4.0 ppm), and acetamide protons (δ 2.1–2.3 ppm) .
- IR Spectroscopy : Confirm amide C=O stretch (~1660 cm⁻¹) and isoxazole C=N absorption (~1600 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+ at m/z 430–450 range) .
- HPLC : Purity >95% with C18 columns and acetonitrile/water gradients .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
- In vitro screens :
- Enzyme inhibition (e.g., kinase or protease assays) .
- Cytotoxicity (MTT assay on cancer cell lines) .
- In silico docking : Use AutoDock Vina to predict binding to targets like COX-2 or EGFR .
- ADMET prediction : SwissADME for bioavailability and toxicity profiling .
Advanced Research Questions
Q. How can contradictory biological activity data across studies be resolved?
- Methodological harmonization : Standardize assay protocols (e.g., cell line selection, IC₅₀ calculation methods) .
- Structural analogs : Synthesize derivatives to isolate the impact of substituents (e.g., replacing 3,4-dimethoxyphenyl with fluorophenyl) .
- Dose-response validation : Replicate studies with stricter controls for solvent interference (e.g., DMSO concentration ≤0.1%) .
Q. What strategies enhance metabolic stability without compromising activity?
- Structural modifications :
- Introduce electron-withdrawing groups (e.g., -CF₃) to reduce oxidative metabolism .
- Replace labile esters with amides or heterocycles .
- Prodrug design : Mask polar groups (e.g., phosphate ester prodrugs) to improve bioavailability .
- In vitro microsomal assays : Use human liver microsomes to identify metabolic hotspots .
Q. Which computational tools are optimal for predicting binding modes and SAR?
- Molecular Dynamics (MD) : GROMACS for simulating ligand-receptor interactions over 100 ns trajectories .
- Quantum Mechanics (QM) : Gaussian 16 to calculate charge distribution on the isoxazole ring .
- Machine Learning : Train models on PubChem BioAssay data to predict activity cliffs .
Q. How can reaction scalability challenges be addressed for gram-scale synthesis?
- Flow chemistry : Continuous flow reactors for exothermic steps (e.g., cyclization) to improve heat dissipation .
- Catalyst recycling : Immobilize Pd/C or enzymes to reduce costs .
- Design of Experiments (DoE) : Use Minitab to optimize variables (temperature, stoichiometry) via factorial design .
Data Contradiction and Analysis
Q. How should researchers interpret conflicting solubility data in polar vs. non-polar solvents?
- Experimental replication : Measure solubility in triplicate using shake-flask method (UV-Vis quantification) .
- Molecular dynamics : Simulate solvation shells in water, DMSO, and ethanol to identify H-bonding patterns .
- LogP adjustment : Introduce hydrophilic groups (e.g., -OH) to enhance aqueous solubility without losing activity .
Methodological Tables
Table 1 : Key Synthetic Steps and Conditions
| Step | Reaction Type | Conditions | Yield (%) | Ref. |
|---|---|---|---|---|
| Isoxazole formation | Cyclization | NH₂OH·HCl, EtOH, reflux, 6h | 65–70 | |
| Chlorophenoxy acylation | Nucleophilic substitution | 4-Chlorophenol, K₂CO₃, DMF, 60°C | 80–85 | |
| Final coupling | Amidation | EDC/HOBt, CH₂Cl₂, RT, 12h | 70–75 |
Table 2 : Biological Activity Profile (Example Data)
| Assay Type | Target | IC₅₀ (μM) | Notes | Ref. |
|---|---|---|---|---|
| COX-2 inhibition | Recombinant enzyme | 2.3 ± 0.4 | Competitive inhibitor | |
| Cytotoxicity (HeLa) | Cell viability | 15.8 ± 1.2 | Apoptosis induction confirmed |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
